2,3-Diphenylpyrazolo[1,5-a]pyrimidine-6-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Diphenylpyrazolo[1,5-a]pyrimidine-6-carbaldehyde typically involves the reaction of 2-cyanopyrazolo[1,5-a]pyrimidine derivatives with aromatic aldehydes . The reaction conditions often include the use of arenediazonium salts, hydrazine hydrate, and guanidine hydrochloride . Spectroscopic data such as NMR, HPLC, LC-MS, and UPLC are used to confirm the structure of the synthesized compounds .
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions: 2,3-Diphenylpyrazolo[1,5-a]pyrimidine-6-carbaldehyde undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions: Common reagents used in these reactions include strong bases for deprotonation, oxidizing agents for oxidation, and reducing agents for reduction . The reaction conditions often involve heating under reflux and the use of solvents like pyridine .
Major Products: The major products formed from these reactions include multi-substituted pyrido[2,3-d]pyrimidines and thiopyrido[2,3-d]pyrimidines . These products are often characterized by their high atom economy and green synthesis conditions .
Scientific Research Applications
2,3-Diphenylpyrazolo[1,5-a]pyrimidine-6-carbaldehyde has a wide range of scientific research applications. It is used in the synthesis of novel pyrazolo[1,5-a]pyrimidine derivatives, which have shown significant anticancer activity . These compounds are evaluated for their efficacy against various cancer cell lines, including HepG-2, MCF-7, and Hela . Additionally, they are studied for their potential as CDK2 inhibitors, which are important targets in cancer therapy .
Mechanism of Action
The mechanism of action of 2,3-Diphenylpyrazolo[1,5-a]pyrimidine-6-carbaldehyde involves its interaction with molecular targets such as CDK2 (Cyclin-Dependent Kinase 2) . The compound inhibits the activity of CDK2, leading to cell cycle arrest and apoptosis in cancer cells . Molecular docking studies have shown that the compound binds effectively to the active site of CDK2, disrupting its function .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to 2,3-Diphenylpyrazolo[1,5-a]pyrimidine-6-carbaldehyde include other pyrazolo[1,5-a]pyrimidine derivatives such as pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine .
Uniqueness: What sets this compound apart is its specific structural features and its potent inhibitory activity against CDK2 . This makes it a valuable compound in the development of targeted cancer therapies .
Properties
CAS No. |
1235439-22-1 |
---|---|
Molecular Formula |
C19H13N3O |
Molecular Weight |
299.3 g/mol |
IUPAC Name |
2,3-diphenylpyrazolo[1,5-a]pyrimidine-6-carbaldehyde |
InChI |
InChI=1S/C19H13N3O/c23-13-14-11-20-19-17(15-7-3-1-4-8-15)18(21-22(19)12-14)16-9-5-2-6-10-16/h1-13H |
InChI Key |
BRJXBZYWCGZPLX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C3N=CC(=CN3N=C2C4=CC=CC=C4)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.